An In-depth Technical Guide to 5,6-Difluoro-1-indanone: A Key Intermediate for Advanced Drug Discovery
An In-depth Technical Guide to 5,6-Difluoro-1-indanone: A Key Intermediate for Advanced Drug Discovery
Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the indanone scaffold represents a "privileged structure," consistently appearing in a multitude of biologically active compounds. Its rigid, bicyclic framework provides a reliable anchor for pharmacophoric elements, enabling precise spatial orientation for optimal target engagement. The strategic introduction of fluorine atoms onto this scaffold, as seen in 5,6-Difluoro-1-indanone, dramatically enhances its utility for drug development professionals. Fluorine's unique electronic properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]
This technical guide offers a comprehensive exploration of 5,6-Difluoro-1-indanone, a pivotal building block for researchers and scientists. We will delve into its core properties, provide field-proven synthetic protocols, analyze its chemical reactivity, and discuss its application in the synthesis of next-generation therapeutics, moving beyond a simple recitation of data to explain the causal relationships that drive its utility in the laboratory.
Core Physicochemical & Structural Properties
5,6-Difluoro-1-indanone is a crystalline solid at room temperature. The two fluorine atoms on the benzene ring are critical modulators of the molecule's electronic and physical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 161712-77-2 | [3][4] |
| Molecular Formula | C₉H₆F₂O | [3][5] |
| Molecular Weight | 168.14 g/mol | [3][5] |
| IUPAC Name | 5,6-difluoro-2,3-dihydroinden-1-one | [5] |
| Appearance | White to off-white crystalline solid | Inferred from analogs[6] |
| Melting Point | Not experimentally published; estimated to be higher than 5-fluoro-1-indanone (38-40 °C) and potentially near that of 5,7-difluoro-1-indanone (80-84 °C) due to molecular symmetry and packing. | |
| Solubility | Insoluble in water; soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Acetone. | Inferred from analogs[7] |
Synthesis: Intramolecular Friedel-Crafts Acylation
The most reliable and scalable method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[8][9] This reaction proceeds by cyclizing a phenylpropanoic acid derivative under strong acidic conditions. For 5,6-Difluoro-1-indanone, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The choice of a strong acid like polyphosphoric acid (PPA) or chlorosulfonic acid is critical; these reagents act as both the catalyst and solvent, driving the reaction to completion.
Caption: Synthetic workflow for 5,6-Difluoro-1-indanone.
Detailed Experimental Protocol (Adapted from 5-Fluoro-1-indanone Synthesis)[1][10]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, carefully add 3-(3,4-difluorophenyl)propanoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 10 mL per gram of starting material). The addition should be controlled to manage any initial exotherm.
-
Reaction Monitoring: Stir the resulting solution at room temperature. The progress of the reaction is effectively monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker of crushed ice. This quenching step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Final purification is achieved by column chromatography on silica gel to afford pure 5,6-Difluoro-1-indanone.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5,6-Difluoro-1-indanone is dictated by three key regions: the electrophilic carbonyl carbon, the acidic α-protons, and the electron-deficient aromatic ring. The two electron-withdrawing fluorine atoms significantly influence the molecule's behavior compared to its non-fluorinated parent.[10]
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Carbonyl Group: The ketone is susceptible to nucleophilic attack. It readily undergoes reactions such as reduction with sodium borohydride (NaBH₄) to form the corresponding indanol, and condensation reactions like the Knoevenagel condensation.[1]
-
Alpha-Protons: The protons on the carbon adjacent to the carbonyl (C2) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for alkylation and aldol condensation reactions, allowing for derivatization at the C2 position. The electron-withdrawing effect of the fluorinated ring enhances the acidity of these protons.[10]
-
Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic aromatic substitution but activate it for potential nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present or under harsh conditions.
Caption: Key reactive sites of the 5,6-Difluoro-1-indanone core.
Applications in Drug Development & Medicinal Chemistry
The true value of 5,6-Difluoro-1-indanone is realized in its role as a precursor to complex, biologically active molecules. The difluoro substitution pattern is particularly sought after for its ability to block metabolic oxidation at the 5 and 6 positions, a common liability for many drug candidates. This can lead to improved pharmacokinetic profiles, such as longer half-life and enhanced bioavailability.
While specific drugs derived from the 5,6-difluoro isomer are in early-stage development, the broader class of fluorinated indanones has shown significant promise in several therapeutic areas:
-
Oncology: Indanone derivatives have been investigated as inhibitors of crucial cancer-related enzymes. For example, thiosemicarbazones synthesized from fluorinated indanones show potential as anti-cancer agents.[2]
-
Neurodegenerative Diseases: The indanone scaffold is a core component of acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, such as Donepezil.[10] Synthesizing difluorinated analogs offers a clear strategy for developing novel agents with potentially improved brain penetration and metabolic resistance.
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are built upon scaffolds structurally related to indanone. The fluorine atoms can modulate the acidity and binding characteristics of derivatives designed as selective enzyme inhibitors (e.g., COX-2).[8]
Caption: Hypothetical role of a derivative in modulating a disease pathway.
Spectroscopic Profile: A Predictive Analysis
Definitive structural confirmation relies on spectroscopic analysis. While a specific high-resolution spectrum for 5,6-Difluoro-1-indanone requires experimental acquisition, a predictive profile can be constructed based on its structure and data from analogous compounds.[11][12]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region: Two singlets (or narrow doublets due to long-range coupling) corresponding to the protons at C4 and C7. Their chemical shifts will be downfield due to the aromatic ring current and deshielding from the carbonyl and fluorine atoms.- Aliphatic Region: Two triplets (integrating to 2H each) around 2.5-3.5 ppm, corresponding to the two methylene groups (-CH₂-CH₂-). These will appear as an A₂B₂ system. |
| ¹³C NMR | - Carbonyl Carbon: A signal far downfield, typically >190 ppm.- Aromatic Carbons: Four signals in the aromatic region (110-160 ppm). The two carbons directly bonded to fluorine (C5 and C6) will appear as large doublets due to strong one-bond ¹J(C-F) coupling (typically >240 Hz). The other two aromatic carbons will also show smaller couplings to the fluorine atoms.- Aliphatic Carbons: Two signals in the upfield region (20-40 ppm). |
| IR Spectroscopy | - A strong, sharp absorption band around 1710-1730 cm⁻¹ characteristic of the conjugated ketone C=O stretch.- Strong absorption bands in the 1200-1300 cm⁻¹ region corresponding to the C-F stretching vibrations.- Weaker bands for aromatic C-H and aliphatic C-H stretching above and below 3000 cm⁻¹, respectively. |
| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ at m/z = 168 .- A characteristic fragment ion [M-CO]⁺ at m/z = 140 , resulting from the common loss of carbon monoxide from the cyclic ketone. |
Safety & Handling
As a research chemical, 5,6-Difluoro-1-indanone must be handled with appropriate care, assuming all unknown compounds are hazardous. The GHS classification for closely related difluoro-indanones provides a strong basis for safe handling procedures.[13]
| Hazard Class | GHS Classification | Precautionary Measures |
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use only in a well-ventilated area or fume hood. |
| Skin Irritation | Warning: Causes skin irritation. | Wear nitrile or neoprene gloves and a lab coat. |
| Eye Irritation | Warning: Causes serious eye irritation. | Wear chemical safety goggles or a face shield. |
Handling Recommendations:
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower should be readily accessible.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemically resistant gloves. For handling larger quantities of solid, a dust mask may be appropriate.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
Conclusion
5,6-Difluoro-1-indanone is more than just another chemical intermediate; it is a strategically designed building block that leverages the power of fluorine chemistry on a privileged scaffold. Its robust synthesis, predictable reactivity, and the desirable properties imparted by the difluoro motif make it an exceptionally valuable tool for medicinal chemists. By enabling the creation of compounds with enhanced metabolic stability and potentially novel binding interactions, 5,6-Difluoro-1-indanone serves as a gateway to exploring new chemical space in the urgent and ongoing search for safer and more effective medicines.
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